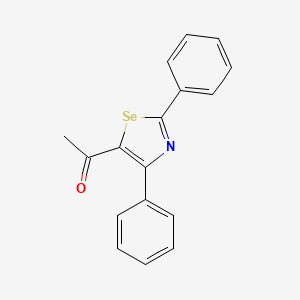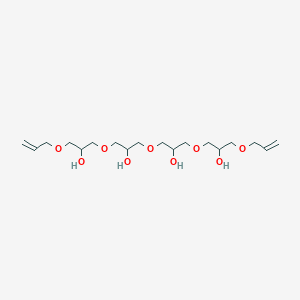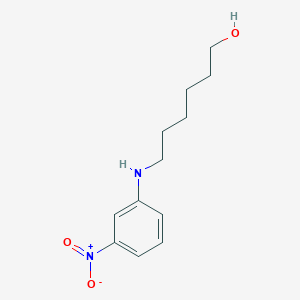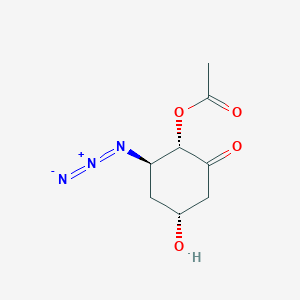
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of selenazoles Selenazoles are heterocyclic compounds containing selenium, which is known for its unique chemical properties
Preparation Methods
The synthesis of 1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-diphenyl-1,3-selenazole.
Reaction Conditions: The reaction involves the use of selenium powder, phenylacetic acid, and a suitable solvent such as toluene. The reaction mixture is heated under reflux conditions.
Formation of Intermediate: The intermediate product is then subjected to further reactions to introduce the ethanone group.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of selenol derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl groups can be replaced with other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex selenazole derivatives.
Biology: The compound has shown potential as an antioxidant and may be used in studies related to oxidative stress.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one can be compared with other similar compounds such as:
2,4-Diphenyl-1,3-oxazole: This compound has similar structural features but contains oxygen instead of selenium. It is known for its acaricidal activity.
2,4-Diphenyl-1,3-thiazole: This compound contains sulfur instead of selenium and has been studied for its antimicrobial properties.
2,4-Diphenyl-1,3-imidazole: This compound contains nitrogen and has applications in medicinal chemistry as an antifungal agent.
The uniqueness of this compound lies in the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen, sulfur, and nitrogen analogs.
Properties
CAS No. |
807631-74-9 |
|---|---|
Molecular Formula |
C17H13NOSe |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1-(2,4-diphenyl-1,3-selenazol-5-yl)ethanone |
InChI |
InChI=1S/C17H13NOSe/c1-12(19)16-15(13-8-4-2-5-9-13)18-17(20-16)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
FPMIOKCQCKKAAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C([Se]1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide](/img/structure/B14217008.png)

![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)

![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)
![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
![Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-](/img/structure/B14217051.png)

![Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-](/img/structure/B14217062.png)

![N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217072.png)

